molecular formula C39H44F2N8O5 B15291842 Posaconazole Acetate

Posaconazole Acetate

Cat. No.: B15291842
M. Wt: 742.8 g/mol
InChI Key: IYVYJWKEFBIQHM-XVXNCFNRSA-N
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Description

Posaconazole Acetate is a derivative of Posaconazole, a triazole antifungal agent. Posaconazole is known for its broad-spectrum activity against various pathogenic fungi, including species resistant to older azoles. It is structurally complex, featuring a tetrahydrofuran center and multiple chiral centers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Posaconazole Acetate can be synthesized through various methods. One common approach involves the use of solid dispersion technology. In this method, Posaconazole is dissolved in a solvent system containing dichloromethane, water, and isopropanol. The solution is then mixed with carriers like Soluplus and Gelucire 43/01, followed by spray drying to obtain the final product .

Industrial Production Methods

Industrial production of this compound often employs advanced techniques like spray drying and solid dispersion to enhance solubility and bioavailability. The process involves optimizing formulation variables using factorial design and ensuring stability through rigorous testing .

Mechanism of Action

Posaconazole Acetate exerts its antifungal effects by inhibiting the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi. This inhibition blocks the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to cell membrane disruption and fungal cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Posaconazole Acetate stands out due to its broader spectrum of activity, enhanced bioavailability, and stability. Its unique structure, featuring a tetrahydrofuran center and multiple chiral centers, contributes to its potent antifungal properties .

Properties

Molecular Formula

C39H44F2N8O5

Molecular Weight

742.8 g/mol

IUPAC Name

[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl] acetate

InChI

InChI=1S/C39H44F2N8O5/c1-4-37(27(2)54-28(3)50)49-38(51)48(26-44-49)33-8-6-31(7-9-33)45-15-17-46(18-16-45)32-10-12-34(13-11-32)52-21-29-20-39(53-22-29,23-47-25-42-24-43-47)35-14-5-30(40)19-36(35)41/h5-14,19,24-27,29,37H,4,15-18,20-23H2,1-3H3/t27-,29+,37-,39-/m0/s1

InChI Key

IYVYJWKEFBIQHM-XVXNCFNRSA-N

Isomeric SMILES

CC[C@@H]([C@H](C)OC(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Canonical SMILES

CCC(C(C)OC(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Origin of Product

United States

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